3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes both isoindole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic ring in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specialized functions.
Mechanism of Action
The mechanism of action of 3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3AR,7AS)-3A,7A-DIMETHYL-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3 (2H)-DIONE
- 3-[(3aR,7aS)-1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]benzoic acid
Uniqueness
The uniqueness of 3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H22N2O2/c1-13-6-8-16(9-7-13)21-18(22)10-17(19(21)23)20-11-14-4-2-3-5-15(14)12-20/h2-3,6-9,14-15,17H,4-5,10-12H2,1H3/t14-,15+,17? |
InChI Key |
JIMBEDXEMSUMGM-FKEKPDDDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C[C@H]4CC=CC[C@H]4C3 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC4CC=CCC4C3 |
Origin of Product |
United States |
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